molecular formula C16H12BrClO3 B2795777 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid CAS No. 344281-55-6

2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid

Cat. No.: B2795777
CAS No.: 344281-55-6
M. Wt: 367.62
InChI Key: LGSXJUDEOUVXHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid” is a complex organic molecule. It contains two phenyl groups (one bromophenyl and one chlorophenyl), attached to a four-carbon chain (butanoic acid) with a carbonyl group (C=O) at the fourth carbon .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the bromophenyl and chlorophenyl groups around the butanoic acid backbone. The presence of the bromine and chlorine atoms could potentially influence the overall shape of the molecule due to their size and electronegativity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine and chlorine atoms, as well as the carbonyl group and the carboxylic acid group. These functional groups are often sites of reactivity in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of bromine and chlorine atoms might increase the compound’s density and boiling point compared to compounds of similar size .

Scientific Research Applications

Novel Surfactant Synthesis

A novel surfactant, which shares structural similarities with 2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid, was synthesized using a copper-catalyzed cross-coupling reaction. This surfactant forms unusual large-diameter premicellar aggregations below the critical micelle concentration (CMC), as evidenced by dynamic light scattering and atomic force microscopy (Chen, Hu, & Fu, 2013).

Spectroscopic and Supramolecular Studies

Vibrational spectroscopic and supramolecular studies, supported by DFT calculations, have been applied to derivatives of this compound. These studies help in understanding the molecular structure and the role of non-conventional hydrogen bonds in stabilizing the crystal structure (Fernandes et al., 2017).

Molecular Docking and Optical Studies

Comparative studies involving molecular docking, vibrational, structural, electronic, and optical investigations of similar compounds highlight their potential in biomedical applications and as materials for nonlinear optical properties. These investigations reveal insights into the molecule's stability, reactivity, and biological activities (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).

Photocyclization Potential

Analysis of the crystal structures of related compounds has provided insights into their photochemical inertness and the possibilities of undergoing Yang photocyclization, which could be of interest in the development of photochemically active materials (Bąkowicz & Turowska-Tyrk, 2010).

Nonlinear Optical Materials

Research on the first hyperpolarizability and molecular structure of related compounds suggests their utility as nonlinear optical materials. The analysis of hyper-conjugative interaction and charge delocalization provides valuable data for their application in optical technologies (Raju et al., 2015).

Heterocyclic Compounds Synthesis

The utilization of similar compounds as starting materials in the synthesis of a series of heterocyclic compounds, including aroylacrylic acids, pyridazinones, and furanones derivatives, demonstrates their versatility in organic synthesis. These compounds show potential for antibacterial activities, which could be explored for pharmaceutical applications (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in a biological system, the bromine and chlorine atoms might interact with biological molecules, and the butanoic acid portion could potentially be involved in metabolic processes .

Safety and Hazards

As with any chemical compound, handling “2-(3-Bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid” would require appropriate safety precautions. The specific hazards would depend on various factors, including the compound’s reactivity and potential biological activity .

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its reactivity, studying its potential uses, and assessing its safety profile .

Properties

IUPAC Name

2-(3-bromophenyl)-4-(4-chlorophenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClO3/c17-12-3-1-2-11(8-12)14(16(20)21)9-15(19)10-4-6-13(18)7-5-10/h1-8,14H,9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSXJUDEOUVXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.